molecular formula C7H4F2N2O2 B1413786 2-(Difluoromethoxy)-5-hydroxynicotinonitrile CAS No. 1805653-40-0

2-(Difluoromethoxy)-5-hydroxynicotinonitrile

Cat. No. B1413786
CAS RN: 1805653-40-0
M. Wt: 186.12 g/mol
InChI Key: KUTMAKODZRHOTH-UHFFFAOYSA-N
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Description

Difluoromethoxy compounds are a class of chemical compounds that contain a difluoromethoxy group (OCF2H). This group is known for its ability to modify the physical, chemical, and biological properties of molecules, making it useful in various fields such as pharmaceuticals and materials science .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups and the conditions under which the reactions are carried out. Difluoromethoxy compounds can participate in various types of reactions, including nucleophilic substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : A method for synthesizing 2-chloro-5-hydroxynicotinonitrile, a compound related to 2-(Difluoromethoxy)-5-hydroxynicotinonitrile, is described. This compound serves as an intermediate in the synthesis of a hydroxylated metabolite of (S)-2-(3-t-butylamino-2-hydroxypropoxy)-3-cyanopyridine (Ponticello et al., 1980).

Environmental and Atmospheric Studies

  • Alkoxy Radical Isomerization : The study of alkoxy radicals, including those structurally similar to 2-(Difluoromethoxy)-5-hydroxynicotinonitrile, in atmospheric conditions has been conducted to understand their behavior and reactions (Eberhard et al., 1995).

Organic Chemistry and Catalysis

  • Synthesis of Diazadihydroacenaphthylene Derivatives : A study exploring the formation of hydroxynitrilium ions, which may be relevant in understanding the chemical behavior of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile (Soro et al., 2006).
  • Novel Platinum Nanocatalyst : Research on the catalytic oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic acid, highlighting the role of catalysts that might be relevant in processes involving 2-(Difluoromethoxy)-5-hydroxynicotinonitrile (Siankevich et al., 2014).

Biochemical Applications

  • Herbicide Resistance in Transgenic Plants : Exploration of a bacterial detoxification gene, bxn, for herbicide resistance, which could have implications for the metabolism of compounds like 2-(Difluoromethoxy)-5-hydroxynicotinonitrile in biological systems (Stalker et al., 1988).

Analytical and Diagnostic Techniques

  • Antioxidant Activity Analysis : Techniques for determining antioxidant activity, which may be applicable in the analysis of compounds similar to 2-(Difluoromethoxy)-5-hydroxynicotinonitrile (Munteanu & Apetrei, 2021).
  • Localization of Neurofibrillary Tangles and Beta-Amyloid Plaques : The use of a specific derivative for positron emission tomography in Alzheimer's disease, indicating potential diagnostic applications for related compounds (Shoghi-Jadid et al., 2002).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Proper handling, storage, and disposal procedures should be followed to minimize risks .

Future Directions

The future directions in the study of a compound depend on its potential applications and the current challenges in its synthesis, characterization, and use. For difluoromethoxy compounds, ongoing research is focused on developing new synthetic methods, studying their properties, and exploring their applications in various fields .

properties

IUPAC Name

2-(difluoromethoxy)-5-hydroxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O2/c8-7(9)13-6-4(2-10)1-5(12)3-11-6/h1,3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTMAKODZRHOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-hydroxynicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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